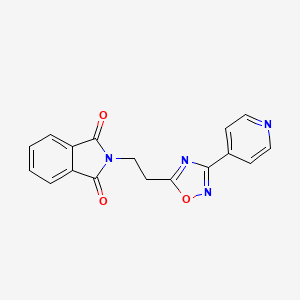

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Novel Synthesis Methods

A novel method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed, indicating the potential utility of related compounds in creating aromatic acids and their derivatives. This method features thermal heterocyclization and has shown a high yield, suggesting a pathway for synthesizing compounds with similar structures to the target compound (Tkachuk et al., 2020).

Advancements in Heterocyclic Chemistry

Research on dearomatized alkylidene dihydropyridines demonstrates the capability of converting such compounds into isoindolinone and oxindole derivatives via Pd-catalyzed Mizoroki–Heck reaction conditions. This showcases the application of pyridine-based structures in constructing complex heterocyclic ring systems, relevant to the synthesis of pharmaceuticals and materials (Joshi & Pigge, 2016).

Antimicrobial Applications

Compounds featuring pyridine and oxadiazole units have been evaluated for antimycobacterial activity, specifically against Mycobacterium tuberculosis. These studies highlight the potential of such molecular structures in developing new antimicrobial agents, suggesting a pathway for researching and synthesizing new drugs (Gezginci et al., 1998).

Crystal Structure and Optical Applications

The synthesis and characterization of 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione reveal insights into the crystal structure, highlighting inter and intra-molecular hydrogen bonding. This research underlines the potential of such compounds in non-linear optical (NLO) applications due to their good transparency across UV, visible, and NIR regions (Prathap et al., 2017).

Chemosensor Development

A phthalimide-based chemosensor utilizing a pyridine moiety for selective spectrophotometric detection of Cu(II) ions demonstrates the application of such compounds in environmental monitoring and analytical chemistry. The sensor's capability to detect Cu2+ ions with high sensitivity and selectivity illustrates its utility in trace metal ion detection (Patil et al., 2019).

Propriétés

IUPAC Name |

2-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c22-16-12-3-1-2-4-13(12)17(23)21(16)10-7-14-19-15(20-24-14)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRYKDWHMKLREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2654834.png)

![2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2654835.png)

![4-butyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2654836.png)

![N-mesityl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654839.png)

![4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B2654840.png)

![[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2654841.png)

![5-Fluoro-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrimidine](/img/structure/B2654842.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2654844.png)